molecular formula C12H26 B14559153 2,3,5-Trimethyl-3-(propan-2-yl)hexane CAS No. 62199-84-2

2,3,5-Trimethyl-3-(propan-2-yl)hexane

Cat. No.: B14559153
CAS No.: 62199-84-2
M. Wt: 170.33 g/mol
InChI Key: GUMUKRVQSSIBJO-UHFFFAOYSA-N
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Description

2,3,5-Trimethyl-3-(propan-2-yl)hexane is a highly branched alkane with the molecular formula C₁₂H₂₄. Its IUPAC name reflects a hexane backbone substituted with methyl groups at positions 2, 3, and 5, and an additional isopropyl group (propan-2-yl) at position 3. This compound’s structure is characterized by significant steric hindrance due to the clustering of substituents, particularly at position 4. Such branching impacts its physical properties (e.g., boiling point, density) and chemical reactivity compared to less-substituted alkanes .

Properties

CAS No.

62199-84-2

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,3,5-trimethyl-3-propan-2-ylhexane

InChI

InChI=1S/C12H26/c1-9(2)8-12(7,10(3)4)11(5)6/h9-11H,8H2,1-7H3

InChI Key

GUMUKRVQSSIBJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trimethyl-3-(propan-2-yl)hexane can be achieved through various organic reactions. One common method involves the alkylation of a suitable precursor, such as 2,3,5-trimethylhexane, with isopropyl halide in the presence of a strong base like sodium hydride. The reaction typically occurs under anhydrous conditions to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of 2,3,5-Trimethyl-3-(propan-2-yl)hexane may involve catalytic processes. Catalysts such as zeolites or metal-organic frameworks can be used to facilitate the alkylation reaction. These catalysts not only increase the reaction rate but also improve the selectivity towards the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethyl-3-(propan-2-yl)hexane can undergo several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogens like chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of ultraviolet light.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Alkyl halides.

Scientific Research Applications

2,3,5-Trimethyl-3-(propan-2-yl)hexane has various applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and properties of branched alkanes.

    Biology: It can be used in studies involving lipid metabolism and the role of branched hydrocarbons in biological systems.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,3,5-Trimethyl-3-(propan-2-yl)hexane involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Structural Analogues in Branched Alkanes

The following compounds share structural similarities with 2,3,5-Trimethyl-3-(propan-2-yl)hexane, differing in substitution patterns or chain length:

Compound Name Molecular Formula Molecular Weight (g/mol) Branching Pattern Key Structural Features
2,3,5-Trimethyl-3-(propan-2-yl)hexane C₁₂H₂₄ 168.32 Methyl (2,3,5) + isopropyl (3) on hexane High steric hindrance at position 3
2,3,5-Trimethylhexane C₉H₂₀ 128.26 Methyl (2,3,5) on hexane Less bulky than target compound
2,2,4-Trimethylhexane C₉H₂₀ 128.26 Methyl (2,2,4) on hexane Compact, symmetrical branching
3-Ethyl-2,2-dimethylpentane C₉H₂₀ 128.26 Ethyl (3) + methyl (2,2) on pentane Asymmetric branching with ethyl group

Key Observations :

  • Branching Complexity : The target compound’s isopropyl group at position 3 introduces greater steric bulk compared to analogues with only methyl or ethyl substituents .
  • Molecular Weight : Higher molecular weight (168.32 g/mol) compared to simpler branched alkanes (e.g., 128.26 g/mol for 2,3,5-trimethylhexane) due to the isopropyl group.

Hypothetical Physical Property Trends

While experimental data for 2,3,5-Trimethyl-3-(propan-2-yl)hexane is scarce, trends can be inferred from analogous alkanes:

Property 2,3,5-Trimethyl-3-(propan-2-yl)hexane 2,3,5-Trimethylhexane 2,2,4-Trimethylhexane
Boiling Point Estimated 160–170°C ~145°C (estimated) ~138°C (literature)
Density ~0.75 g/cm³ ~0.72 g/cm³ ~0.71 g/cm³
Solubility in Water Insoluble Insoluble Insoluble

Explanation :

  • Boiling Point : Increased branching reduces intermolecular van der Waals forces, lowering boiling points. However, the target compound’s higher molecular weight partially offsets this effect, leading to a moderately elevated boiling point compared to simpler analogues .
  • Density : Greater branching typically reduces density, but the isopropyl group’s mass may slightly increase density relative to methyl-substituted alkanes.

Reactivity and Stability

  • Thermal Stability : Highly branched alkanes like 2,3,5-Trimethyl-3-(propan-2-yl)hexane are less prone to oxidation and combustion due to stronger C–C bonds in branched structures. However, steric hindrance may impede reaction kinetics in substitution or addition reactions .
  • Synthetic Challenges : Introducing multiple substituents (e.g., isopropyl at position 3) requires specialized alkylation or Ziegler-Natta catalysis, which may limit practical synthesis routes .

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